molecular formula C8H15NO3 B1429252 Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate CAS No. 942189-77-7

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

Cat. No. B1429252
M. Wt: 173.21 g/mol
InChI Key: CDHPYWUCTLWZFU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of MMPC is C8H15NO3 . The InChI code is 1S/C8H15NO3/c1-11-6-8(7(10)12-2)3-4-9-5-8/h9H,3-6H2,1-2H3 .

Scientific Research Applications

Asymmetric Acylation and Alkylation

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate has been explored for its potential in asymmetric acylation and alkylation processes. Studies have found that certain derivatives of this compound, like trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, demonstrate excellent performance as chiral auxiliaries in asymmetric acylation of carboxamide enolates, leading to good chemical yields and high stereoselectivity. This characteristic renders it useful for asymmetric synthesis in organic chemistry (Ito, Katsuki, & Yamaguchi, 1984), (Kawanami et al., 1984).

Synthesis of Highly Functionalized Compounds

The compound has also been used in the synthesis of highly functionalized molecular structures. For example, it has been utilized in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as convenient scaffolds for the creation of new, highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005).

Endothelin Antagonists

In medicinal chemistry, derivatives of pyrrolidine-3-carboxylic acids, closely related to methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate, have shown promise as endothelin antagonists. These compounds could potentially be used to manage conditions like pulmonary arterial hypertension and chronic kidney disease (Jae et al., 2001).

Studies in Asymmetric Catalysis

The compound has been a part of studies focusing on asymmetric catalysis. For instance, the enantioselective Michael reactions involving derivatives of this compound have been explored to synthesize trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates, which are valuable in asymmetric synthesis (Revial et al., 2000).

properties

IUPAC Name

methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)3-4-9-5-8/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHPYWUCTLWZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-3-methoxymethyl-pyrrolidine-3-carboxylic acid methyl ester (373 mg, 1.42 mmol), ammonium formate (358 mg, 5.68 mmol), 10% Pd/C (100 mg) and methanol (6 ml) was refluxed overnight. The mixture was filtered through Celite, washed with ethyl acetate. The combined filtrate was concentrated and the residue was taken into ethyl acetate, washed with small amount of water. Aqueous layer was isolated, extracted with dichloromethane three times. The dichloromethane extracts were combined with previous ethyl acetate extracts and dried over MgSO4. Evaporation of solvents provided the title compound as oil (140 mg, 57%).
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 3
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 4
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 5
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
Reactant of Route 6
Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate

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